molecular formula C17H14ClN3OS B5804139 1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone

1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone

Cat. No.: B5804139
M. Wt: 343.8 g/mol
InChI Key: DWIVDTFVJLDXAI-UHFFFAOYSA-N
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Description

1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, thiourea, and ethyl acetoacetate.

    Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and thiourea in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst, such as acetic acid, to form the triazole ring.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the triazole ring and formation of corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum.

Scientific Research Applications

1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

    Biological Research: It is used as a tool compound to study the role of triazole derivatives in biological systems, including their interactions with proteins and nucleic acids.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole has a different substitution pattern and is primarily used in clinical settings.

    Voriconazole: Another antifungal agent with a triazole ring, but with different substituents that enhance its antifungal activity and pharmacokinetic properties.

    Itraconazole: A triazole derivative used to treat fungal infections, with a unique structure that allows for broad-spectrum antifungal activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-12(22)21-17(23-11-13-5-3-2-4-6-13)19-16(20-21)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIVDTFVJLDXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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